molecular formula C12H12O6 B1293766 Trimethyl trimellitate CAS No. 2459-10-1

Trimethyl trimellitate

Cat. No.: B1293766
CAS No.: 2459-10-1
M. Wt: 252.22 g/mol
InChI Key: MJHNUUNSCNRGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Trimethyl trimellitate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of polymers that can be cleaved at predetermined sites by ionizing radiations . The interactions of this compound with these biomolecules are primarily based on its ester functional groups, which can undergo hydrolysis and other chemical reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can be used in food contact materials without posing a safety concern to consumers . This suggests that its cellular effects are relatively benign under controlled conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, its ester groups can participate in hydrolysis reactions, leading to the formation of trimellitic acid and methanol. These reactions can influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or reactive chemicals. Long-term studies have shown that it does not pose significant risks to cellular function when used in controlled environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxic effects, including respiratory and immune system reactions . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze its ester bonds to produce trimellitic acid and methanol. These metabolites can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl trimellitate is typically synthesized through the esterification of trimellitic anhydride with methanol. The reaction is catalyzed by sulfuric acid and involves heating the mixture to facilitate the esterification process . The reaction can be represented as follows:

Trimellitic anhydride+3MethanolTrimethyl trimellitate+Water\text{Trimellitic anhydride} + 3 \text{Methanol} \rightarrow \text{this compound} + \text{Water} Trimellitic anhydride+3Methanol→Trimethyl trimellitate+Water

Industrial Production Methods: In industrial settings, this compound is produced by esterifying trimellitic anhydride with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl trimellitate undergoes various chemical reactions, including:

    Esterification: The formation of this compound itself is an esterification reaction.

    Hydrolysis: this compound can be hydrolyzed back to trimellitic acid and methanol under acidic or basic conditions.

    Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Esterification: Methanol and sulfuric acid as a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Transesterification: Other alcohols and a suitable catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Trimellitic acid and methanol.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

  • Triethylhexyl trimellitate
  • Tridecyl trimellitate
  • Triisodecyl trimellitate
  • Triisotridecyl trimellitate

Comparison: Trimethyl trimellitate is unique among its analogs due to its smaller molecular size and higher volatility. This makes it particularly suitable for applications requiring low molecular weight plasticizers. In contrast, compounds like triethylhexyl trimellitate and tridecyl trimellitate have longer alkyl chains, making them less volatile and more suitable for applications requiring higher molecular weight plasticizers .

Properties

IUPAC Name

trimethyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHNUUNSCNRGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044620
Record name Trimethyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [MSDSonline]
Record name Trimethyl 1,2,4-benzenetricarboxylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7606
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

194 °C at 12 mm Hg
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.261
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

2459-10-1
Record name Trimethyl trimellitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2459-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl 1,2,4-benzenetricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O7DT5N66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-13 °C
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Trimethyl cyclohex-5-ene-1,2,4-tricarboxylate (200 mg, 0.78 mmol) is mixed with 305 mg of 5 percent by weight platinum on a carbon support in m-xylene (30 ml). The reaction mixture is refluxed with the reflux apparatus being open to air for 4 days. The residual platinum on carbon is then filtered off and the filtrate is concentrated down to a clear colorless gel. The desired product is obtained with a 65 percent yield. The yield is determined by GC/MS using a dodecane as an internal standard.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl trimellitate
Reactant of Route 2
Reactant of Route 2
Trimethyl trimellitate
Reactant of Route 3
Reactant of Route 3
Trimethyl trimellitate
Reactant of Route 4
Reactant of Route 4
Trimethyl trimellitate
Reactant of Route 5
Reactant of Route 5
Trimethyl trimellitate
Reactant of Route 6
Reactant of Route 6
Trimethyl trimellitate
Customer
Q & A

Q1: How does Trimethyl trimellitate influence the properties of Poly(ethylene terephthalate) (PET)?

A1: this compound acts as a branching and crosslinking agent when incorporated into PET []. This modification impacts several key properties:

  • Viscosity: TMT increases the intrinsic viscosity of PET, reaching up to 1.6 dl/g depending on TMT concentration [].
  • Gel Formation: At concentrations of 0.625 wt% and above, TMT induces gel formation in PET, indicating significant crosslinking [].
  • Crystallinity & Thermal Properties: Branching and crosslinking disrupt chain organization, leading to a slight decrease in crystallinity []. This translates to a lower melting point and heat of fusion but higher cold crystallization and glass transition temperatures [].

Q2: Beyond its use in PET, are there other applications of this compound in material science?

A2: Yes, this compound is also explored as a component in the production of shaped bodies for lithium-ion batteries []. It's used as a softening agent within a complex mixture that forms a film-like structure [].

Q3: Is there any information available regarding the safety of this compound for consumers when used in food contact materials?

A3: Yes, the European Food Safety Authority (EFSA) has conducted a safety evaluation of this compound []. The panel concluded that there is no safety concern for consumers when TMT is used as a co-monomer up to 0.35% w/w in modified polyesters intended for contact with specific food types []. These food types are limited to aqueous and dry foodstuffs that do not contain free fat on their surface [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.